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molecular formula C8H12N4O3 B8368685 5-isobutyl-4-nitro-1H-pyrazol-3-carboxylic acid amide

5-isobutyl-4-nitro-1H-pyrazol-3-carboxylic acid amide

Cat. No. B8368685
M. Wt: 212.21 g/mol
InChI Key: VEUADINYRWKVGK-UHFFFAOYSA-N
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Patent
US06967204B2

Procedure details

5-Isobutyl-4-nitro-1H-pyrazol-3-carboxylic acid amide (4.7 g, 22 mmol) and 10% palladium on carbon (300 mg) in ethanol (80 ml) was stirred under hydrogen (60 psi) at room temperature for 4 hours, and held under nitrogen for 64 hours. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure of dichloromethane:methanol (100:0 changing to 95:5 then 90:10, by volume) to give 4-amino-5-isobutyl-1H-pyrazol-3-carboxylic acid amide (3.8 g) as an off-white solid, which was a mixture of rotamers. 1H NMR (400 MHz, DMSO-D6): δ=12.20-12.28 (1H, brs), 7.00-7.10 (1.34H, brs), 6.80-6.85 (0.66H, brs), 4.27-4.40 (2H, brs), 2.27-2.36 (2H, d), 1.78-1.88 (1H, m), 0.77-0.84 (6H, d) ppm. LRMS (electrospray): m/z [M+H]+ 183, [M+Na]+ 205. Anal. Found C, 52.27; H, 7.78; N, 30.59. C8H14N4O requires C, 52.73; H, 7.76; N, 30.75%.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:9][N:8]=[C:7]([C:10]([NH2:12])=[O:11])[C:6]=1[N+:13]([O-])=O)[CH:2]([CH3:4])[CH3:3]>[Pd].C(O)C>[NH2:13][C:6]1[C:7]([C:10]([NH2:12])=[O:11])=[N:8][NH:9][C:5]=1[CH2:1][CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C(C(C)C)C1=C(C(=NN1)C(=O)N)[N+](=O)[O-]
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure of dichloromethane:methanol (100:0 changing to 95:5

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
NC=1C(=NNC1CC(C)C)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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